Diphenidol

Description

This compound is an antiemetic agent used in the treatment of vomiting and vertigo. This compound overdose may result in serious toxicity in children.

This compound is an Antiemetic. The physiologic effect of this compound is by means of Emesis Suppression.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1967.

shows anti-arrhythmic activity; RN given refers to unlabeled parent cpd

See also: this compound Hydrochloride (active moiety of).

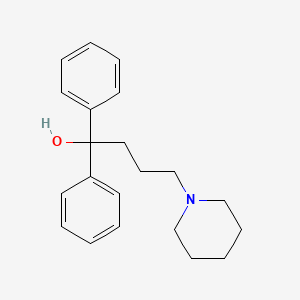

Structure

3D Structure

Properties

IUPAC Name |

1,1-diphenyl-4-piperidin-1-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAKLTJNUQRZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3254-89-5 (hydrochloride) | |

| Record name | Diphenidol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000972021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022950 | |

| Record name | Diphenidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diphenidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

CRYSTALS FROM CHLOROFORM + ETHYL ACETATE; FREELY SOL IN METHANOL; SOL IN WATER & CHLOROFORM; PRACTICALLY INSOL IN ETHER, BENZENE, & PETROLEUM ETHER /HCL/, FREELY SOL IN CHLOROFORM, ETHER & CYCLOHEXANE; SPARINGLY SOL IN ALC; INSOL IN WATER, 5.87e-03 g/L | |

| Record name | DIPHENIDOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

NEEDLES FROM PETROLEUM ETHER, WHITE CRYSTALLINE POWDER | |

CAS No. |

972-02-1 | |

| Record name | Diphenidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=972-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenidol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000972021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diphenidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difenidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQO8R319LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHENIDOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212-214, 104-105 °C | |

| Record name | Diphenidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIPHENIDOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathways for Diphenidol and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Diphenidol and its analogues. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key chemical and biological pathways.

Introduction to this compound

This compound, chemically known as α,α-diphenyl-1-piperidinebutanol, is a muscarinic receptor antagonist that has been utilized as an antiemetic and antivertigo agent.[1] Its therapeutic effects are primarily attributed to its action on the vestibular system and the chemoreceptor trigger zone.[2][3] The core structure of this compound, featuring a diphenylmethanol moiety connected to a piperidine ring via a butyl chain, has served as a scaffold for the development of various analogues with modified pharmacological profiles. This guide will delve into the established synthetic routes to this compound and explore the synthesis of several of its key analogues, providing the necessary technical details for their preparation and characterization.

Core Synthesis Pathway of this compound

The most prevalent and industrially significant method for the synthesis of this compound is through a Grignard reaction. This classic organometallic reaction allows for the efficient formation of the carbon-carbon bond that connects the diphenylmethyl group to the piperidinobutane backbone.

The overall synthetic workflow can be visualized as follows:

Step 1: Synthesis of 3-Piperidinopropyl chloride

The precursor for the Grignard reagent, 3-piperidinopropyl chloride, is typically synthesized via the alkylation of piperidine with a suitable 1,3-dihalopropane, such as 1-bromo-3-chloropropane.[1]

Reaction Scheme:

Step 2: Grignard Reaction

The core of the synthesis involves the formation of a Grignard reagent from 3-piperidinopropyl chloride and magnesium metal, followed by its reaction with benzophenone.[1] The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzophenone.

Reaction Scheme:

Step 3: Hydrolysis and Isolation

The final step is the hydrolysis of the magnesium alkoxide intermediate, typically with a weak acid, to yield this compound.

Reaction Scheme:

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound. These protocols are based on established methodologies and are intended for use by trained professionals in a laboratory setting.

Synthesis of 3-Piperidinopropyl chloride

Materials:

-

1-Bromo-3-chloropropane

-

Piperidine

-

Sodium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 1-bromo-3-chloropropane at 20 ± 5 °C, slowly add piperidine over 2-3 hours.

-

After the addition is complete, continue stirring for an additional 0.5-1.5 hours.

-

Add sodium hydroxide solution to the reaction mixture.

-

Continue the reaction until completion, as monitored by a suitable technique (e.g., TLC or GC).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

The resulting product, 1-(3-chloropropyl)piperidine, can be purified by distillation under reduced pressure.

Synthesis of this compound (α,α-diphenyl-1-piperidinebutanol)

Materials:

-

3-Piperidinopropyl chloride

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Benzophenone

-

Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent.

-

Grignard Reagent Formation:

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.

-

Add a small amount of a solution of 3-piperidinopropyl chloride in anhydrous ether/THF to the flask.

-

Initiate the reaction by gentle warming if necessary. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining solution of 3-piperidinopropyl chloride dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.

-

-

Reaction with Benzophenone:

-

Dissolve benzophenone in anhydrous ether/THF and place it in the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the benzophenone solution dropwise to the stirred Grignard reagent, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).

-

Synthesis of this compound Analogues

The versatile nature of the Grignard synthesis allows for the preparation of a wide range of this compound analogues by modifying the starting materials.

Analogues with Modified Piperidine Ring

Modifications to the piperidine ring can be achieved by using different cyclic secondary amines in the initial alkylation step. For example, using pyrrolidine instead of piperidine would yield a pyrrolidine analogue.

General Workflow for Piperidine Ring Modification:

Analogues with Modified Benzhydryl Group

By replacing benzophenone with substituted benzophenones in the Grignard reaction, analogues with modifications on the phenyl rings can be synthesized. For instance, using 4,4'-difluorobenzophenone would result in a di-fluorinated this compound analogue.

General Workflow for Benzhydryl Group Modification:

N-Oxide Analogues

The tertiary amine of the piperidine ring can be oxidized to form the corresponding N-oxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide or a peroxy acid.

General Workflow for N-Oxide Synthesis:

Quantitative Data

While specific yields can vary depending on the reaction scale and optimization, the following table provides representative data for the synthesis of this compound and its analogues found in the literature.

| Compound | Starting Materials | Reaction Type | Yield (%) | Reference |

| This compound | 3-Piperidinopropyl chloride, Benzophenone | Grignard Reaction | ~70-85 | |

| This compound Hydrochloride | This compound, Hydrochloric acid | Salt Formation | High | |

| Pyrrolidine Analogue | N-(3-chloropropyl)pyrrolidine, Benzophenone | Grignard Reaction | ~60-75 | |

| 4,4'-Difluoro Analogue | 3-Piperidinopropyl chloride, 4,4'-Difluorobenzophenone | Grignard Reaction | ~65-80 | |

| This compound N-Oxide | This compound, m-CPBA | Oxidation | ~80-90 |

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its pharmacological effects by acting as a non-selective antagonist at muscarinic acetylcholine receptors (M1-M4). These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. The antagonism of these receptors in the vestibular nuclei and other brainstem areas is believed to be responsible for this compound's antiemetic and antivertigo properties.

The signaling pathways of the relevant muscarinic receptors are as follows:

M1 and M3 Receptor Signaling (Gq-coupled)

M1 and M3 receptors are coupled to Gq proteins. Antagonism of these receptors by this compound would inhibit the following cascade:

M2 and M4 Receptor Signaling (Gi/o-coupled)

M2 and M4 receptors are coupled to Gi/o proteins, which are inhibitory. Antagonism of these receptors by this compound would disinhibit the cell by preventing the following cascade:

References

The Pharmacological Profile and Pharmacodynamics of Diphenidol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenidol is a piperidine derivative with pronounced anti-vertigo and anti-emetic properties. It is utilized in the management of nausea and vomiting associated with various conditions, including postoperative states, Meniere's disease, and chemotherapy. This technical guide provides an in-depth overview of the pharmacological profile and pharmacodynamics of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and experimental workflows.

Pharmacological Profile

This compound's therapeutic effects are primarily attributed to its complex interactions with various neurotransmitter receptors and ion channels. Its pharmacological profile is characterized by its antagonism of muscarinic acetylcholine receptors and its modulation of voltage-gated ion channels.

Receptor and Channel Interactions

This compound exhibits a broad spectrum of activity at various receptors and ion channels. The following tables summarize the available quantitative data on its binding affinities and inhibitory concentrations.

Table 1: Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | Action | pKi | Ki (nM) |

| M1 | Antagonist | 7.11 | 77.6 |

| M2 | Antagonist | 6.56 | 275.4 |

| M3 | Antagonist | 7.28 | 52.5 |

| M4 | Antagonist | 7.42 | 38.0 |

| M5 | Antagonist | 6.07 | 851.1 |

Table 2: Other Receptor Binding Affinities of this compound

| Receptor | Action | pKi | Ki (nM) |

| Sigma-1 | - | 6.97 | 107.2 |

| 5-HT2A | - | 6.13 | 741.3 |

| Dopamine D3 | - | 6.11 | 776.2 |

| Dopamine D2 | - | <5 | >10,000 |

Table 3: Voltage-Gated Ion Channel Inhibition by this compound

| Channel Type | Cell Line | Holding Potential | IC50 (µM) | Reference |

| Sodium (Na+) | N2A neuroblastoma | -70 mV | 0.77 | [1][2] |

| Sodium (Na+) | N2A neuroblastoma | -100 mV | 62.6 | [1] |

| L-type Calcium (Ca(v)1.2) | - | - | Inhibition observed | |

| Potassium (K+) | N2A neuroblastoma, NG108-15 | - | Inhibition observed |

Table 4: α1-Adrenoceptor Inhibition by this compound

| Receptor Subtype | Cell Line | Action | IC50 (µM) |

| α1A | Chinese hamster ovary | Antagonist | Low micromolar range |

| α1B | Chinese hamster ovary | Antagonist | Low micromolar range |

| α1D | Chinese hamster ovary | Antagonist | Low micromolar range |

Pharmacodynamics

This compound's pharmacodynamic effects are a direct consequence of its interactions with the aforementioned molecular targets. Its primary actions are centered on the vestibular system and the chemoreceptor trigger zone (CTZ).

Mechanism of Action

Anti-vertigo Effect: this compound's anti-vertigo effect is thought to be mediated by its anticholinergic activity at muscarinic receptors within the vestibular nuclei and at the vestibular periphery. By antagonizing M1, M2, M3, and M4 receptors, it likely reduces the excitatory signaling in these pathways, thereby diminishing vestibular stimulation and depressing labyrinthine function.

Anti-emetic Effect: The anti-emetic action of this compound is attributed to its effects on the chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem. While the precise mechanism is not fully elucidated, it is suggested to involve the blockade of dopaminergic and/or muscarinic receptors in this region, which is responsive to emetogenic substances in the blood.

Ion Channel Modulation: this compound's non-specific blockade of voltage-gated sodium, potassium, and calcium channels may also contribute to its overall effects by modulating neuronal excitability.

The following diagram illustrates the proposed signaling pathways involved in this compound's mechanism of action.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol is adapted from standard methods for determining the binding affinity of a compound to muscarinic receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled this compound in assay buffer.

-

In a 96-well plate, add a fixed concentration of the radioligand (typically at or near its Kd value) to each well.

-

Add the serially diluted this compound or vehicle (for total binding) to the wells.

-

To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a separate set of wells.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the workflow for a competitive radioligand binding assay.

Whole-Cell Patch Clamp Electrophysiology for Ion Channels

This protocol describes the general procedure for recording the activity of voltage-gated ion channels and assessing the inhibitory effect of this compound.

Objective: To determine the IC50 of this compound for voltage-gated sodium, potassium, or calcium channels.

Materials:

-

Cell line expressing the ion channel of interest (e.g., N2A neuroblastoma cells).

-

External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

-

Internal (pipette) solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP).

-

This compound stock solution.

-

Patch clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

-

Borosilicate glass pipettes.

Procedure:

-

Culture cells on glass coverslips.

-

Pull micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.

-

Approach a cell with the micropipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane at a specific holding potential (e.g., -80 mV).

-

Apply a voltage protocol (e.g., a series of depolarizing steps) to elicit ion channel currents.

-

Record the baseline currents.

-

Perfuse the cell with different concentrations of this compound in the external solution.

-

Record the currents in the presence of each concentration of this compound.

-

Wash out the drug and record the recovery of the current.

-

Analyze the data by measuring the peak current amplitude at each voltage step in the absence and presence of this compound.

-

Plot the percentage of current inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

The following diagram illustrates the workflow for a whole-cell patch clamp experiment.

Pica Model in Rats for Anti-emetic Activity

This in vivo model is used to assess the anti-emetic potential of compounds in rats, which do not vomit but exhibit pica (ingestion of non-nutritive substances) in response to emetogenic stimuli.

Objective: To evaluate the ability of this compound to inhibit emetogen-induced pica in rats.

Materials:

-

Male Wistar rats.

-

Kaolin (hydrated aluminum silicate).

-

Emetogenic agent (e.g., apomorphine, cisplatin).

-

This compound.

-

Standard rat chow and water.

-

Cages with a grid floor to separate feces and spilled food from kaolin.

Procedure:

-

House rats individually and acclimate them to the experimental conditions for several days.

-

Provide pre-weighed amounts of kaolin, standard chow, and water.

-

On the test day, administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal, oral).

-

After a specified pretreatment time, administer the emetogenic agent.

-

Monitor the rats for a set period (e.g., 24-48 hours).

-

At the end of the observation period, measure the consumption of kaolin, food, and water.

-

Calculate the amount of kaolin ingested by subtracting the remaining weight from the initial weight.

-

Compare the kaolin consumption in the this compound-treated group to the vehicle-treated group to determine the anti-emetic effect.

Apomorphine-Induced Emesis Model in Dogs

This is a classic in vivo model for screening anti-emetic drugs.

Objective: To determine the efficacy of this compound in preventing apomorphine-induced emesis in dogs.

Materials:

-

Beagle dogs.

-

Apomorphine hydrochloride.

-

This compound.

-

Saline solution.

Procedure:

-

Fast the dogs overnight with free access to water.

-

Administer this compound or vehicle to the dogs via the desired route (e.g., intravenous, subcutaneous).

-

After a specified pretreatment time, administer a standardized dose of apomorphine (e.g., 0.04 mg/kg, s.c.) to induce emesis.

-

Observe the dogs for a set period (e.g., 30-60 minutes).

-

Record the latency to the first emetic episode and the total number of emetic episodes (retching and vomiting).

-

Compare the emetic response in the this compound-treated group to the vehicle-treated group to assess the anti-emetic efficacy.

Conclusion

This compound is a pharmacologically complex agent with a multi-faceted mechanism of action that underlies its clinical efficacy as an anti-vertigo and anti-emetic drug. Its primary activity as a non-selective muscarinic antagonist, coupled with its ability to block voltage-gated ion channels, provides a robust basis for its therapeutic effects. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this compound and other compounds with similar pharmacological profiles. Further research to elucidate the precise contribution of each molecular target to its overall clinical effects is warranted and will be instrumental in the development of more selective and effective treatments for vestibular and emetic disorders.

References

Diphenidol as a Muscarinic Acetylcholine Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenidol is a tertiary amine that exhibits antagonist activity at muscarinic acetylcholine receptors (mAChRs).[1] Clinically recognized for its antiemetic and antivertigo properties, its mechanism of action is primarily attributed to the blockade of these G-protein coupled receptors (GPCRs), thereby interfering with cholinergic transmission.[2] While characterized as a non-selective muscarinic antagonist, a detailed, comparative quantitative binding profile for this compound across all five receptor subtypes (M1-M5) is not extensively documented in publicly available literature.[3] However, significant data exists for its close analogue, hexahydro-diphenidol, which serves as a valuable proxy for understanding the pharmacological interactions within this chemical class. This guide provides an in-depth overview of the mechanism of action, receptor signaling pathways, quantitative pharmacology based on available data for its analogues, and detailed experimental protocols relevant to the study of this compound and similar muscarinic antagonists.

Mechanism of Action at Muscarinic Receptors

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. This means it binds to the same (orthosteric) site as the endogenous agonist, acetylcholine (ACh), but does not activate the receptor. By occupying the binding site, this compound prevents ACh from binding and initiating the downstream signaling cascades that mediate the physiological effects of the parasympathetic nervous system.[4]

The five muscarinic receptor subtypes (M1-M5) are expressed in various tissues and couple to different G-protein families, leading to distinct cellular responses.[4]

-

M1, M3, M5 Receptors: These subtypes preferentially couple to G-proteins of the Gq/11 family.

-

M2, M4 Receptors: These subtypes couple to G-proteins of the Gi/o family.

This compound's non-selective antagonism across these subtypes explains its broad range of effects and potential side effects. Its antiemetic action, for instance, is thought to involve the blockade of muscarinic receptors in the vestibular apparatus and the medullary chemoreceptive trigger zone.

Quantitative Pharmacology

While comprehensive binding data for this compound is scarce, extensive studies on its saturated analogue, hexahydro-diphenidol , provide critical insights into the interaction of this structural class with muscarinic receptors. The following tables summarize binding affinity (pKi) and functional antagonist potency (pA₂) values for (R)- and (S)-hexahydro-diphenidol.

Table 1: Binding Affinity of Hexahydro-diphenidol Enantiomers at Muscarinic Receptor Subtypes

| Compound | M1 (NB-OK 1 cells) pKi | M2 (Rat Heart) pKi | M3 (Rat Pancreas) pKi | M4 (Rat Striatum) pKi |

| (R)-Hexahydro-diphenidol | 8.2 | 6.7 | 8.0 | 8.2 |

| (S)-Hexahydro-diphenidol | 5.5 | 5.5 | 5.3 | 5.6 |

Data compiled from Waelbroeck et al., 1991. The pKi value is the negative logarithm of the inhibition constant (Ki). Higher values indicate stronger binding affinity.

Table 2: Functional Antagonist Potency of Hexahydro-diphenidol Enantiomers

| Compound | M1 (Rabbit Vas Deferens) pA₂ | M2 (Guinea-Pig Atria) pA₂ | M3 (Guinea-Pig Ileum) pA₂ |

| (R)-Hexahydro-diphenidol | 8.52 | 6.81 | 8.26 |

| (S)-Hexahydro-diphenidol | 5.78 | 5.59 | 5.98 |

Data compiled from Feifel et al., 1990. The pA₂ value is the negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to produce the same response. Higher values indicate greater functional potency.

Muscarinic Receptor Signaling Pathways

This compound's antagonism prevents the activation of two primary signaling cascades initiated by acetylcholine.

Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Upon agonist binding, M1, M3, and M5 receptors activate the Gq/11 protein. The activated Gαq subunit stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). DAG, along with the increased Ca²⁺, activates protein kinase C (PKC), leading to the phosphorylation of various cellular proteins and a physiological response. This compound blocks the initial receptor activation step, preventing this entire cascade.

Gi/o Signaling Pathway (M2, M4 Receptors)

Activation of M2 and M4 receptors by an agonist leads to the activation of the inhibitory G-protein, Gi/o. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC), which is responsible for converting ATP into cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. This compound's antagonism at these receptors prevents the inhibition of adenylyl cyclase and subsequent downstream effects.

Experimental Protocols

The characterization of muscarinic antagonists like this compound relies on standardized in vitro assays. The following are representative protocols for key experiments.

Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes from a cell line stably expressing the human muscarinic receptor of interest (e.g., CHO-hM1).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific binding control: Atropine (1 µM).

-

This compound stock solution and serial dilutions.

-

96-well microplates and glass fiber filter mats (e.g., GF/C).

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 20-40 µg/mL. Homogenize briefly.

-

Assay Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:

-

Total Binding: 50 µL Assay Buffer, 50 µL [³H]-NMS, 150 µL membrane suspension.

-

Non-specific Binding (NSB): 50 µL Atropine (1 µM), 50 µL [³H]-NMS, 150 µL membrane suspension.

-

This compound Competition: 50 µL of this compound dilution (e.g., 10⁻¹¹ M to 10⁻⁴ M), 50 µL [³H]-NMS, 150 µL membrane suspension.

-

Note: [³H]-NMS should be used at a concentration near its Kd for the receptor.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Harvesting: Terminate the incubation by rapid vacuum filtration through a PEI-presoaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl).

-

Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of this compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Functional Assay

This assay measures the functional consequence of M1, M3, or M5 receptor antagonism by quantifying the inhibition of agonist-induced intracellular calcium release.

Objective: To determine the functional potency (IC₅₀ or pA₂) of this compound in blocking agonist-induced calcium mobilization.

Materials:

-

A cell line stably expressing the human M1, M3, or M5 receptor (e.g., HEK293-hM3).

-

Cell culture medium (e.g., DMEM/F12).

-

Black-walled, clear-bottom 96- or 384-well cell culture plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Muscarinic agonist (e.g., Carbachol).

-

This compound stock solution and serial dilutions.

-

A fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).

Protocol:

-

Cell Plating: Seed the cells into black-walled, clear-bottom plates at an appropriate density and culture overnight to form a confluent monolayer.

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in Assay Buffer (often containing probenecid to prevent dye leakage).

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate for 45-60 minutes at 37°C, followed by 20-30 minutes at room temperature, protected from light.

-

-

Compound Pre-incubation:

-

Remove the dye loading solution (if not a no-wash kit).

-

Add Assay Buffer containing the various dilutions of this compound (or buffer alone for control wells) to the cell plate.

-

Incubate for 15-20 minutes at room temperature.

-

-

Data Acquisition:

-

Place the cell plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Program the instrument to automatically add a fixed concentration of the agonist (e.g., Carbachol at its EC₈₀ concentration) to all wells.

-

Immediately begin recording the fluorescence signal kinetically for 60-120 seconds to capture the peak calcium response.

-

-

Data Analysis:

-

The response is calculated as the maximum fluorescence intensity post-agonist addition minus the baseline fluorescence.

-

Normalize the data, setting the response in the absence of this compound as 100% and the response in buffer-only wells as 0%.

-

Plot the normalized response against the log concentration of this compound.

-

Fit the data to a three- or four-parameter logistic equation to determine the IC₅₀ value. The pA₂ can be calculated using the Schild regression if a full agonist dose-response curve is generated at multiple antagonist concentrations.

-

Conclusion

This compound is a pharmacologically active compound that functions as a non-selective muscarinic acetylcholine receptor antagonist. Its therapeutic utility in managing vertigo and emesis stems from its ability to block cholinergic signaling in relevant pathways. While a complete quantitative binding profile for this compound itself across all five cloned human muscarinic subtypes is not well-defined in the literature, data from its close analogue, hexahydro-diphenidol, demonstrates the characteristic interactions of this chemical scaffold, including stereoselectivity and moderate preference for M1/M3/M4 over M2 receptors. The blockade of both Gq/11- and Gi/o-coupled signaling pathways underscores its broad mechanism of action. The standardized radioligand binding and functional assays detailed herein represent the foundational tools for further characterizing this compound and for the development of novel, more selective muscarinic receptor modulators.

References

- 1. Synthesis and pharmacological profile of a series of 1-substituted-2-carbonyl derivatives of this compound: novel M4 muscarinic receptor antagonists [pubblicazioni.unicam.it]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Affinity profiles of hexahydro-sila-difenidol analogues at muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of M1-M5 muscarinic receptor knockout mice as novel tools to delineate the physiological roles of the muscarinic cholinergic system [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anticholinergic Effects of Diphenidol on Neural Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenidol is a well-established antiemetic and antivertigo agent with a mechanism of action attributed, in part, to its anticholinergic properties. This technical guide provides a comprehensive overview of the anticholinergic effects of this compound on neural pathways, with a focus on its interaction with muscarinic acetylcholine receptors (mAChRs). This document summarizes the available quantitative data on this compound's receptor binding affinities, details the experimental protocols used to characterize these interactions, and visualizes the key neural pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of cholinergic systems and the development of novel therapeutics.

Introduction

This compound is a tertiary amine that exerts its therapeutic effects by modulating the vestibular system and the chemoreceptor trigger zone (CTZ).[1][2] While its precise mechanism is not fully elucidated, its anticholinergic activity is a key component of its pharmacological profile.[1][3][4] this compound acts as a non-selective antagonist at muscarinic acetylcholine receptors, which are G-protein coupled receptors integral to numerous physiological functions, including the regulation of nausea and vomiting. Understanding the nuanced interactions of this compound with the five subtypes of muscarinic receptors (M1-M5) is crucial for a complete comprehension of its therapeutic efficacy and potential side effects.

Quantitative Data: Muscarinic Receptor Binding Profile of this compound

| Receptor Subtype | Ligand | Parameter | Value | Species/System | Reference |

| M2 | This compound Hydrochloride | pKb | 6.72 | Not Specified | |

| M3 | This compound Hydrochloride | pKb | 7.02 | Not Specified |

Note: pKb is the negative logarithm of the antagonist's dissociation constant (Kb). A higher pKb value indicates a higher binding affinity.

Studies on derivatives of this compound have provided further characterization of muscarinic receptor interactions. For instance, certain 2-carbonyl analogues of this compound have been evaluated for their affinity at M1, M2, M3, and M4 receptors, highlighting the potential for structural modifications to alter receptor selectivity.

Neural Pathways and Mechanisms of Action

This compound's anticholinergic effects are primarily exerted on neural pathways involved in the perception of motion and the induction of emesis. The key areas of action are the vestibular nuclei in the brainstem and the chemoreceptor trigger zone (CTZ) in the area postrema.

Vestibular Pathway

The vestibular system, responsible for maintaining balance and spatial orientation, relies on cholinergic signaling. Acetylcholine acts as an excitatory neurotransmitter in the vestibular nuclei. By antagonizing muscarinic receptors in this region, this compound is thought to reduce the firing rate of vestibular neurons, thereby mitigating the symptoms of vertigo and motion sickness.

Chemoreceptor Trigger Zone (CTZ) Pathway

The CTZ is a critical area for detecting emetogenic substances in the blood. Cholinergic pathways are involved in transmitting signals from the CTZ to the vomiting center in the medulla. By blocking muscarinic receptors in the CTZ, this compound can interrupt this signaling cascade, leading to its antiemetic effects.

Experimental Protocols

The characterization of this compound's anticholinergic activity relies on established in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Muscarinic Receptors

This assay is the gold standard for determining the binding affinity of a compound to a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

This compound hydrochloride.

-

Atropine (for determination of non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and varying concentrations of this compound. For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of atropine (e.g., 1 µM) is added.

-

Radioligand Addition: Add a fixed concentration of [³H]-NMS (typically at or below its Kd for the receptor subtype) to all wells.

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration of the plate contents through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to block agonist-induced intracellular calcium release, a downstream effect of M1, M3, and M5 receptor activation.

Objective: To determine the functional potency (IC50 or pA2) of this compound in blocking agonist-induced calcium mobilization in cells expressing M1, M3, or M5 receptors.

Materials:

-

CHO cells stably expressing M1, M3, or M5 muscarinic receptors.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

A muscarinic agonist (e.g., carbachol or acetylcholine).

-

This compound hydrochloride.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with an integrated fluid-handling system.

Procedure:

-

Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Incubation with Antagonist: Wash the cells and then incubate with varying concentrations of this compound for a predetermined time.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a fixed concentration of the muscarinic agonist (typically an EC80 concentration) into each well and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve.

Conclusion

This compound's anticholinergic effects on neural pathways are a cornerstone of its therapeutic utility as an antiemetic and antivertigo agent. Its non-selective antagonism of muscarinic acetylcholine receptors, particularly within the vestibular nuclei and the chemoreceptor trigger zone, provides a clear mechanism for its clinical efficacy. While the existing data provides a solid foundation, further research, especially a comprehensive comparative analysis of this compound's binding affinities at all five human muscarinic receptor subtypes, would be invaluable for a more complete understanding of its pharmacological profile. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations and for the continued exploration of the therapeutic potential and liabilities of anticholinergic compounds. This in-depth technical guide serves as a critical resource for scientists and researchers dedicated to advancing the fields of neuropharmacology and drug development.

References

- 1. Synthesis and pharmacological profile of a series of 1-substituted-2-carbonyl derivatives of this compound: novel M4 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology of hexahydro-difenidol, hexahydro-sila-difenidol and related selective muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological profile of a series of 1-substituted-2-carbonyl derivatives of this compound: novel M4 muscarinic receptor antagonists [pubblicazioni.unicam.it]

Preliminary research on Diphenidol for neuropharmacological studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenidol is a well-established antiemetic and antivertigo agent used in the management of symptoms arising from conditions like Meniere's disease, postoperative states, and labyrinthine disturbances.[1][2] While its clinical efficacy is recognized, its precise neuropharmacological profile is multifaceted and extends beyond its primary indications, presenting opportunities for further investigation. This technical guide provides a comprehensive overview of this compound's core mechanisms, pharmacokinetics, and relevant experimental protocols to support advanced neuropharmacological research. The primary mechanism of action is centered on its potent, non-selective antagonism of muscarinic acetylcholine receptors (M1-M4), with significant contributions from the blockade of voltage-gated ion channels.[3][4] This document consolidates available quantitative data, details key experimental methodologies, and visualizes the underlying pathways to serve as a foundational resource for the scientific community.

Core Neuropharmacology and Mechanism of Action

The therapeutic effects of this compound are not attributed to a single target but rather a combination of interactions with several key components of the central and peripheral nervous systems.

Muscarinic Acetylcholine Receptor Antagonism

The most well-characterized mechanism of this compound is its action as a non-selective antagonist at muscarinic acetylcholine receptors (mAChRs).[3] It demonstrates affinity for M1, M2, M3, and M4 subtypes. This anticholinergic activity is central to its effects on the vestibular system and the chemoreceptor trigger zone (CTZ).

-

Vestibular System: The vestibular nuclei and the vestibular periphery (efferent synapses) are rich in mAChRs that mediate excitatory inputs. By antagonizing these receptors, this compound is thought to diminish vestibular stimulation and depress labyrinthine function, thereby reducing the neural signaling that leads to vertigo and dizziness.

-

Chemoreceptor Trigger Zone (CTZ): The CTZ, located in the area postrema of the brainstem, is a critical site for detecting emetogenic substances. Antagonism of muscarinic receptors in this region contributes to this compound's antiemetic effect.

Voltage-Gated Ion Channel Blockade

This compound is a potent, non-specific blocker of several voltage-gated ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels in neuronal cells. This action is distinct from its receptor-mediated effects and may contribute to a general stabilization of neuronal activity and local anesthetic properties. Specifically, it has been shown to inhibit L-type calcium channels (Cav1.2), which may also play a role in its vascular effects.

Other Potential Mechanisms

-

Dopamine Receptor Modulation: An action on the CTZ suggests a possible interaction with dopamine D2 receptors, which are also highly expressed in this area and are a key target for other antiemetic drugs. However, quantitative binding data for this compound at dopamine receptors is not well-documented in the literature, suggesting this may be a secondary or weaker mechanism.

-

α1-Adrenoceptor Antagonism: Recent evidence indicates that this compound binds to α1A, α1B, and α1D-adrenoceptor subtypes in the low micromolar range. This action contributes to vascular relaxation and may be involved in the drug's ability to increase vertebral artery blood flow.

-

Sigma Receptors: Despite extensive research into sigma receptor ligands for various neurological conditions, there is currently no significant evidence to suggest that this compound interacts with sigma-1 or sigma-2 receptors.

Data Presentation: Pharmacokinetics and Receptor Affinities

Quantitative data for this compound is summarized below to provide a clear basis for experimental design.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Reference |

| Absorption | Well absorbed from GI tract | Human | |

| Tmax (Time to Peak) | 1.5 - 3 hours | Human | |

| Biological Half-Life | ~4 hours | Human | |

| Elimination | Primarily renal (~90%) | Human |

Table 2: Receptor Binding Affinities of this compound

| Target Receptor | Affinity Value | Value Type | Reference |

| Muscarinic M2 Receptor | pKb = 6.72 | Functional Antagonism | |

| Muscarinic M3 Receptor | pKb = 7.02 | Functional Antagonism | |

| α1A, α1B, α1D Adrenoceptors | Low micromolar range | IC50 (inhibition of Ca2+ increase) |

Note: pKb is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in an agonist's concentration-response curve. Lower pKb values indicate lower affinity.

Signaling Pathways and Experimental Workflows

Visualizations of key pathways and experimental designs are provided below using the DOT language for Graphviz.

Proposed Mechanism of Action for Antivertigo/Antiemetic Effects

Caption: Proposed mechanism of this compound's antiemetic and antivertigo action.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for determining this compound's receptor binding affinity.

Experimental Workflow: In-Vivo Model of Motion Sickness (Rat Pica Model)

Caption: Workflow for assessing this compound's efficacy in a rat pica model.

Key Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol is adapted from standard methodologies for determining the binding affinity (Ki) of a test compound.

-

Tissue Preparation:

-

Harvest brain tissue (e.g., rat cortex, rich in mAChRs) and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in fresh assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) + buffer.

-

Non-specific Binding (NSB): Membranes + radioligand + a high concentration of a known non-labeled antagonist (e.g., 1 µM Atropine).

-

Competition: Membranes + radioligand + varying concentrations of this compound (e.g., 10-10 M to 10-4 M).

-

-

The concentration of the radioligand should be approximately at its Kd value for the receptor.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Motion-Induced Pica in Rats

This animal model serves as an analogue for emesis to test the efficacy of antiemetic compounds.

-

Animals and Acclimatization:

-

Use male Wistar rats (200-250g). House them individually with free access to standard lab chow and water.

-

Acclimatize animals to the housing and testing environment for at least one week. Introduce them to kaolin (a non-nutritive clay) in their home cages for several days before the experiment.

-

-

Experimental Procedure:

-

Fast the rats overnight (with water available) to encourage subsequent kaolin consumption.

-

Divide rats into at least two groups: Vehicle control and this compound-treated.

-

Administer this compound (e.g., 30 mg/kg) or vehicle (e.g., saline) via intraperitoneal (IP) injection 30 minutes prior to motion stimulation.

-

Place rats in a rotation device. Induce motion sickness using a double-rotation method (e.g., rotation in one direction which is itself rotating on a larger platform) for 60 minutes. This provides a complex and effective vestibular challenge.

-

-

Measurement of Pica:

-

Immediately after rotation, return the rats to their home cages, which now contain a pre-weighed amount of kaolin and regular chow.

-

Measure the amount of kaolin consumed over a defined period (e.g., 2-4 hours).

-

-

Data Analysis:

-

Calculate the net kaolin intake (in grams) for each animal.

-

Compare the mean kaolin intake between the vehicle and this compound-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in kaolin intake in the this compound group indicates antiemetic-like activity.

-

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for studying the effects of this compound on voltage-gated ion channels in a neuronal cell line (e.g., N2A neuroblastoma cells).

-

Cell Preparation:

-

Culture N2A cells under standard conditions. For recording, plate cells on glass coverslips at a low density to allow for easy isolation of single cells.

-

-

Recording Setup:

-

Transfer a coverslip to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4).

-

Fabricate recording micropipettes from borosilicate glass capillaries using a pipette puller. The pipette resistance should be 3-5 MΩ when filled with internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2).

-

-

Recording Procedure:

-

Using a micromanipulator, approach a single healthy cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") with the cell membrane.

-

Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

-

Clamp the membrane potential at a holding potential where the channels of interest are closed (e.g., -80 mV).

-

-

Voltage Protocol and Data Acquisition:

-

To study a specific current (e.g., voltage-gated K+ current), apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).

-

Record the resulting ionic currents using a patch-clamp amplifier and digitize the data.

-

After obtaining a stable baseline recording, perfuse the chamber with the external solution containing a known concentration of this compound.

-

Repeat the voltage-step protocol to record currents in the presence of the drug.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step before and after drug application.

-

Calculate the percentage of current inhibition caused by this compound at each voltage.

-

Construct a dose-response curve by testing multiple concentrations of this compound to calculate the IC50 value for channel blockade.

-

Conclusion and Future Directions

This compound is a pharmacologically complex agent whose clinical utility in vertigo and emesis is underpinned by a combination of potent muscarinic receptor antagonism and broad-spectrum ion channel blockade. While its anticholinergic properties are well-established, further research is warranted to fully elucidate the quantitative contribution of its effects on specific voltage-gated ion channels and to definitively confirm or refute a significant role for dopamine receptor interaction. The methodologies and data presented in this guide offer a robust framework for researchers to explore these nuances, potentially uncovering new therapeutic applications for this compound and its analogues in other neuropharmacological contexts.

References

- 1. Inhibition of voltage-gated K+ channels and Ca2+ channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Diphenidol: A Non-Selective Muscarinic Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenidol is a well-established compound recognized for its antiemetic and antivertigo properties. Its therapeutic effects are primarily attributed to its role as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). This technical guide provides an in-depth analysis of this compound's interaction with the five muscarinic receptor subtypes (M1-M5), presenting quantitative data on its binding affinities and functional potencies. Detailed experimental protocols for key assays used in its characterization are provided, alongside visualizations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of its pharmacological profile.

Introduction

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that play a pivotal role in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes, M1 through M5, exhibit distinct tissue distribution and couple to different intracellular signaling pathways, thereby regulating a wide array of physiological functions. This compound (1,1-diphenyl-4-piperidino-1-butanol) exerts its pharmacological effects by competitively blocking these receptors. Understanding the nuances of its interaction with each subtype is crucial for elucidating its mechanism of action and for the development of more selective muscarinic receptor modulators.

Quantitative Analysis of this compound's Muscarinic Receptor Antagonism

The affinity and potency of this compound at each of the five human muscarinic receptor subtypes have been determined through various in vitro pharmacological assays. The following tables summarize the key quantitative data, providing a comparative overview of this compound's non-selective antagonist profile.

Binding Affinity (pKi)

Binding affinity, typically expressed as the pKi value (the negative logarithm of the inhibition constant, Ki), quantifies the affinity of a ligand for a receptor. These values are commonly determined using competitive radioligand binding assays.

| Receptor Subtype | Radioligand | Cell Line | pKi (Mean ± SEM) | Reference |

| M1 | [³H]-N-Methylscopolamine | CHO-K1 | 7.1 ± 0.1 | [1] |

| M2 | [³H]-N-Methylscopolamine | CHO-K1 | 6.7 ± 0.1 | [1] |

| M3 | [³H]-N-Methylscopolamine | CHO-K1 | 7.0 ± 0.1 | [1] |

| M4 | [³H]-N-Methylscopolamine | CHO-K1 | 7.2 ± 0.1 | [1] |

| M5 | [³H]-N-Methylscopolamine | CHO-K1 | 7.0 ± 0.1 | [1] |

Note: Data for this compound's direct pKi values across all five subtypes in a single publication is limited. The presented data is based on studies of this compound-related compounds where the parent compound was used as a reference.

Functional Potency (pA₂/pK〓)

Functional potency measures the concentration of an antagonist required to produce a specific level of inhibition of an agonist's response. This is often determined through functional assays such as organ bath studies or cellular assays measuring second messenger accumulation. The pA₂ value, derived from Schild analysis, is a measure of the antagonist's affinity in a functional system. The pK〓 is the negative logarithm of the antagonist's dissociation constant.

| Receptor Subtype | Agonist | Functional Assay | pA₂/pK〓 (Mean ± SEM) | Reference |

| M1 | Carbachol | Phosphoinositide Hydrolysis | 5.96 | |

| M2 | Carbachol | Inhibition of Forskolin-stimulated cAMP accumulation | 6.72 | |

| M3 | Carbachol | Guinea-pig ileum contraction | 7.02 | |

| M4 | Carbachol | Inhibition of Forskolin-stimulated cAMP accumulation | Data Not Available | |

| M5 | Carbachol | Data Not Available | Data Not Available |

Muscarinic Receptor Signaling Pathways

This compound, as a non-selective antagonist, inhibits the signaling cascades initiated by the activation of all five muscarinic receptor subtypes. These pathways are broadly categorized based on the G-protein they couple to.

M1, M3, and M5 Receptor Signaling

The M1, M3, and M5 subtypes primarily couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

M2 and M4 Receptor Signaling

The M2 and M4 subtypes couple to Gαi/o proteins, which inhibit the activity of adenylyl cyclase (AC). This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The βγ subunits of the G-protein can also directly modulate the activity of certain ion channels.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize this compound's activity as a muscarinic antagonist.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of this compound for each muscarinic receptor subtype by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Workflow:

Protocol:

-

Cell Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains:

-

Cell membranes (typically 10-20 µg of protein).

-

A fixed concentration of the radioligand, [³H]-N-methylscopolamine ([³H]-NMS), usually near its Kd value.

-

Varying concentrations of unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Control wells for total binding (no this compound) and non-specific binding (a high concentration of a non-labeled antagonist like atropine) are included.

-

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Scintillation fluid is added to each well of the dried filter plate, and the radioactivity is counted using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism: Schild Analysis

Schild analysis is a pharmacological method used to determine the affinity of a competitive antagonist (pA₂ value) by measuring the parallel rightward shift of an agonist's dose-response curve in the presence of increasing concentrations of the antagonist.

Workflow:

Protocol (using isolated tissue, e.g., guinea-pig ileum for M3 receptor):

-

Tissue Preparation: A segment of guinea-pig ileum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).

-

Control Agonist Curve: A cumulative concentration-response curve to an agonist (e.g., carbachol) is generated by adding increasing concentrations of the agonist to the organ bath and measuring the resulting muscle contraction.

-

Antagonist Incubation: The tissue is washed to remove the agonist and allowed to return to baseline. A known concentration of this compound is then added to the bath and allowed to equilibrate with the tissue for a predetermined time (e.g., 30-60 minutes).

-

Agonist Curve in Presence of Antagonist: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.

-

Repeat: Steps 3 and 4 are repeated with increasing concentrations of this compound.

-

Data Analysis:

-

The dose ratio (DR) is calculated for each concentration of this compound as the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

-

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-